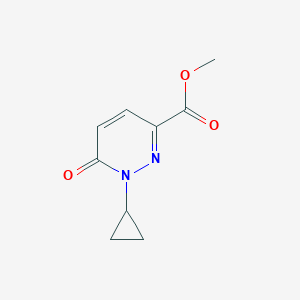
Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is an organic compound with the molecular formula C10H10N2O3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridazine with cyclopropylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: A structurally similar compound with a different substituent at the 1-position.
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Another derivative with a methyl group at the 1-position and a carboxylic acid group.
Uniqueness
Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and other applications.
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
methyl 1-cyclopropyl-6-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)7-4-5-8(12)11(10-7)6-2-3-6/h4-6H,2-3H2,1H3 |
Clé InChI |
CYFVKRHONCAEFX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN(C(=O)C=C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




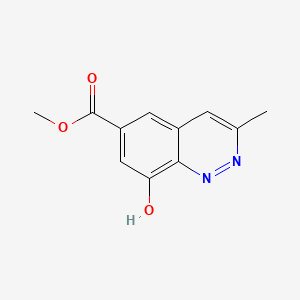
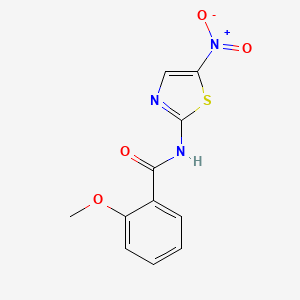

![Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B13923748.png)
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
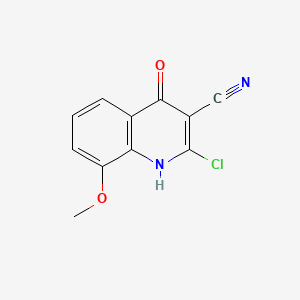
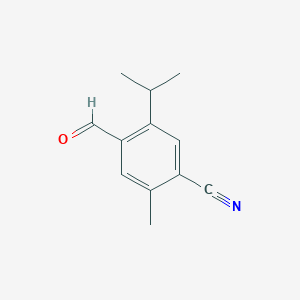
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
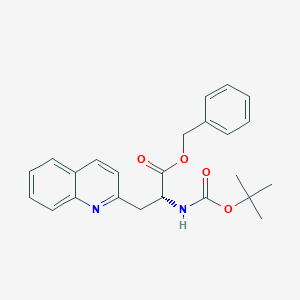
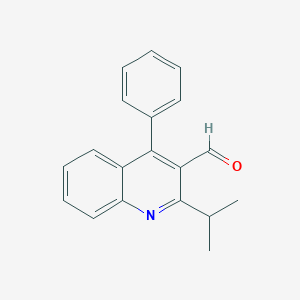
![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)
